molecular formula C8H10F3N3 B8459556 N-ethyl-6-trifluoromethyl-pyridine-3,4-diamine

N-ethyl-6-trifluoromethyl-pyridine-3,4-diamine

Cat. No. B8459556
M. Wt: 205.18 g/mol
InChI Key: DBIDNGVLOKYOAY-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

Cesium carbonate (3.1 g, 26.88 mmol) and ethyl iodide (1.76 g, 10.75 mmol) is added to a solution of 6-trifluoromethyl-pyridine-3,4-diamine (1.05 g, 8.96 mmol) in anhydrous DMF (12 mL). The mixture is heated in a sealed tube for 18 h, then cooled to room temperature, and diluted with EtOAc and water. Usual work up and purification by column chromatography, eluting with EtOAc-hexanes provides pure N-Ethyl-6-trifluoromethyl-pyridine-3,4-diamine. 1H NMR (300 MHz, CDCl3): δ 7.95 (s, 1H); 6.95 (s, 1H), 3.21 (q, J=5.4 Hz, 2H), 1.35 (t, J=5.4 Hz, 3H).
Name
Cesium carbonate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:7](I)[CH3:8].[F:10][C:11]([F:21])([F:20])[C:12]1[N:17]=[CH:16][C:15]([NH2:18])=[C:14]([NH2:19])[CH:13]=1>CN(C=O)C.CCOC(C)=O.O>[CH2:7]([NH:18][C:15]1[CH:16]=[N:17][C:12]([C:11]([F:10])([F:20])[F:21])=[CH:13][C:14]=1[NH2:19])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
3.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C)I
Name
Quantity
1.05 g
Type
reactant
Smiles
FC(C1=CC(=C(C=N1)N)N)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated in a sealed tube for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Usual work up and purification by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc-hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)NC=1C=NC(=CC1N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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